

A Comparative Guide to ATR Inhibitors: M4344 vs. Berzosertib and Ceralasertib

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Compound of Interest

Compound Name: **M4344**

Cat. No.: **B608792**

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The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR), represents a promising therapeutic strategy in oncology. By targeting ATR, cancer cells with high levels of replication stress or defects in other DNA repair pathways can be selectively eliminated. This guide provides an objective comparison of three prominent ATR inhibitors: **M4344**, berzosertib (M6620/VX-970), and ceralasertib (AZD6738), focusing on their performance backed by experimental data.

Executive Summary

M4344 is a highly potent and selective ATP-competitive inhibitor of ATR kinase.^[1] Preclinical studies have demonstrated its robust single-agent activity and synergistic effects when combined with various DNA-damaging agents.^{[2][3]} Comparative analyses suggest that **M4344**'s potency is comparable to or greater than other clinical-stage ATR inhibitors, including berzosertib and ceralasertib.^[2] Berzosertib, the first-in-class ATR inhibitor to enter clinical trials, has shown promising activity in combination with chemotherapy, particularly in platinum-resistant ovarian cancer. Ceralasertib is another orally bioavailable ATR inhibitor that has demonstrated synergistic activity with chemotherapy and PARP inhibitors in both preclinical and clinical settings.

Data Presentation

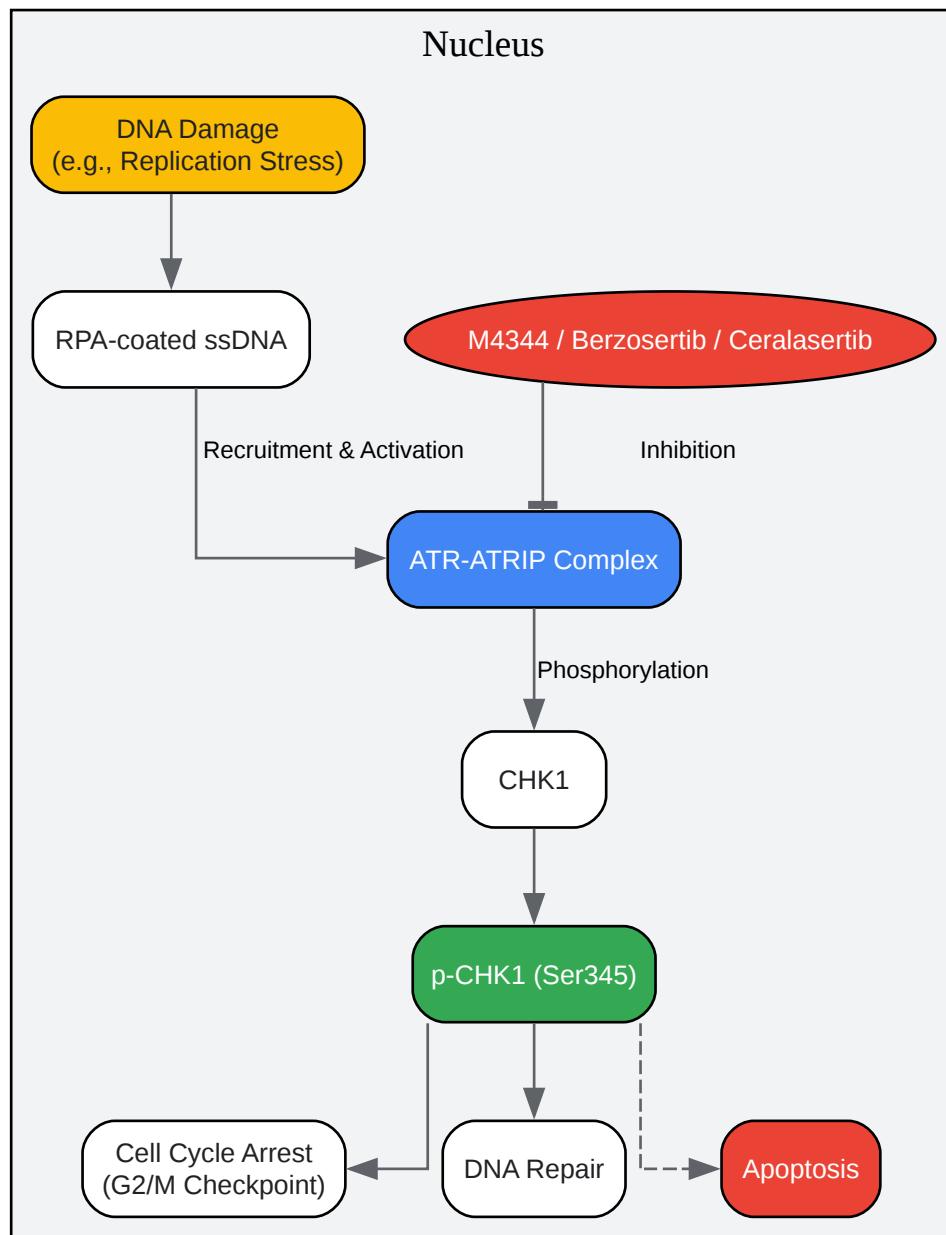
Biochemical and Cellular Potency

The following table summarizes the available quantitative data on the biochemical and cellular potency of **M4344**, berzosertib, and ceralasertib. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.

Inhibitor	Target	Biochemical Potency (Ki)	Cellular Potency (IC50)	Cell Line(s)	Reference(s)
M4344 (VX-803)	ATR Kinase	< 150 pM	8 nM (p-Chk1 inhibition)	Not specified	[1]
IC50 values determined in 16 cancer cell lines	Various	[2][3]			
Berzosertib (M6620/VX-970)	ATR Kinase	<0.2 nM	19 nM	Not specified	[4][5]
0.285 μM	Cal-27	[6]			
0.252 μM	FaDu	[6]			
Ceralasertib (AZD6738)	ATR Kinase	Not specified	1 nM (isolated enzyme)	Not specified	[7][8]
0.3 to >1 μmol/L	Breast cancer cell lines	[8]			
IC90 for ATR inhibition in cells is 0.67 μmol/L	Not specified				

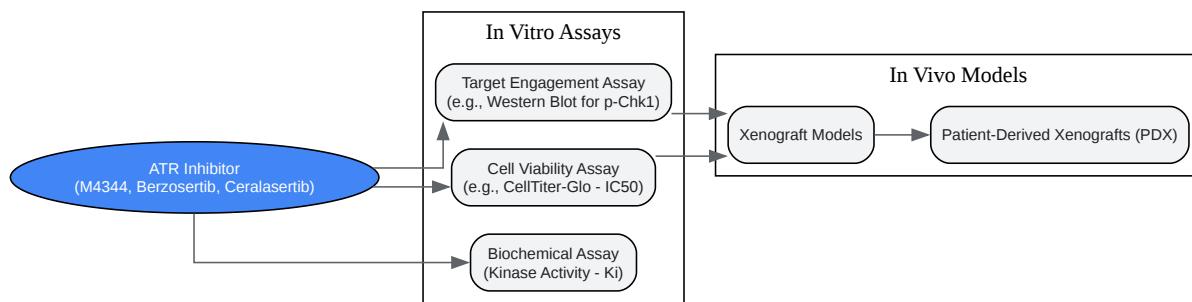
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ATR signaling pathway and a general workflow for evaluating ATR inhibitors.



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Caption: Simplified ATR signaling pathway in response to DNA damage.



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Caption: General experimental workflow for ATR inhibitor evaluation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is a common method for assessing the cytotoxic or cytostatic effects of ATR inhibitors on cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- Sterile, opaque-walled 96-well plates
- ATR inhibitor stock solution (**M4344**, berzosertib, or ceralasertib)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Multichannel pipette
- Plate shaker

- Luminometer

Procedure:

- Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
- Compound Treatment: The following day, cells are treated with serial dilutions of the ATR inhibitor or vehicle control (e.g., DMSO).[9]
- Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[3]
- Assay Reagent Addition: The CellTiter-Glo® Reagent is equilibrated to room temperature and added to each well.[9][10]
- Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]
- Data Acquisition: Luminescence is measured using a luminometer.
- Data Analysis: The resulting data is normalized to the vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Western Blot for Phospho-Chk1 (Ser345)

This assay is used to determine the on-target activity of ATR inhibitors by measuring the phosphorylation of Chk1, a direct downstream target of ATR.

Materials:

- Cancer cell lines
- Complete cell culture medium
- ATR inhibitor

- DNA damaging agent (e.g., hydroxyurea or UV radiation, optional)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment: Cells are treated with the ATR inhibitor for a specified time, with or without a DNA damaging agent to induce ATR activity.
- Cell Lysis: Cells are washed with cold PBS and lysed on ice with lysis buffer.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
- Detection: The protein bands are visualized using an ECL substrate and an imaging system.

- Stripping and Re-probing: The membrane can be stripped and re-probed for total Chk1 and the loading control to ensure equal protein loading.[12]

Conclusion

M4344, berzosertib, and ceralasertib are all potent ATR inhibitors with demonstrated anti-cancer activity. Preclinical data suggests that **M4344** may have a higher potency compared to berzosertib and ceralasertib. However, the clinical efficacy and safety profiles of these inhibitors will ultimately determine their therapeutic value. The choice of an appropriate ATR inhibitor for a specific cancer type may depend on various factors, including the tumor's genetic background, the presence of specific biomarkers, and the combination therapies being considered. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these promising agents.

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